Docetaxal
CAS No.: 125354-16-7
VCID: VC0193547
Molecular Formula: C45H55NO15
Molecular Weight: 849.9 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description | Docetaxel, also known as DTX or DXL and sold under the brand name Taxotere, is a chemotherapy medication employed to treat various types of cancer . This includes breast, head and neck, stomach, prostate, and non-small-cell lung cancers . It can be administered alone or in conjunction with other chemotherapy drugs through slow intravenous injection . Docetaxel belongs to the taxane family of medications and functions by disrupting microtubule function, thereby halting cell division . The main mode of therapeutic action involves suppressing microtubule dynamic assembly and disassembly, rather than microtubule bundling, which leads to apoptosis, or the blocking of bcl-2 . Common side effects associated with docetaxel include hair loss, low blood cell counts (cytopenia), numbness, shortness of breath, nausea, vomiting, and muscle pains . More severe side effects encompass allergic reactions and the potential for future cancers . Docetaxel-induced pneumotoxicity is also a recognized adverse effect requiring timely identification and treatment, including withholding the drug . These side effects are more prevalent in individuals with liver problems, and its use during pregnancy may be harmful to the fetus . To mitigate allergic reactions, doctors may prescribe steroid tablets to be taken before, during, and after each treatment . Docetaxel is a semisynthetic analogue of paclitaxel, another taxoid antineoplastic agent . Both drugs promote microtubule assembly from tubulin dimers and stabilize microtubules by preventing depolymerization, which disrupts the normal dynamic reorganization of the microtubule network essential for cellular functions . Compared to paclitaxel, docetaxel is reportedly two times more potent as an inhibitor of microtubule depolymerization . Docetaxel was patented in 1986 and approved for medical use in 1995 and is available as a generic medication . |
---|---|
CAS No. | 125354-16-7 |
Product Name | Docetaxal |
Molecular Formula | C45H55NO15 |
Molecular Weight | 849.9 g/mol |
IUPAC Name | [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
Standard InChI | InChI=1S/C45H55NO15/c1-23-28(58-39(53)33(50)32(26-16-12-10-13-17-26)46-40(54)61-41(4,5)6)21-45(55)37(59-38(52)27-18-14-11-15-19-27)35-43(9,29(49)20-30-44(35,22-56-30)60-25(3)48)36(51)34(57-24(2)47)31(23)42(45,7)8/h10-19,28-30,32-35,37,49-50,55H,20-22H2,1-9H3,(H,46,54)/t28-,29-,30+,32-,33+,34+,35-,37-,43+,44-,45+/m0/s1 |
Standard InChIKey | LEMYAXKYCOBYOJ-OAGWZNDDSA-N |
SMILES | CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC(=O)C |
Canonical SMILES | CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC(=O)C |
Appearance | White Solid |
Purity | > 95% |
Synonyms | (αR,βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-α-hydroxybenzenepropanoic Acid (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-Bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano- |
PubChem Compound | 147895 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume